molecular formula C2HF6P B14747971 Phosphine, bis(trifluoromethyl)- CAS No. 460-96-8

Phosphine, bis(trifluoromethyl)-

Cat. No.: B14747971
CAS No.: 460-96-8
M. Wt: 169.99 g/mol
InChI Key: CJOZYRZUMSWLHJ-UHFFFAOYSA-N
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Description

Phosphine, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)phosphine, is a chemical compound with the formula C(_2)HF(_6)P. It is characterized by the presence of two trifluoromethyl groups attached to a phosphorus atom. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(trifluoromethyl)- can be synthesized through the reaction of trifluoromethyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

PCl3+3CF3LiP(CF3)2+3LiCl\text{PCl}_3 + 3 \text{CF}_3\text{Li} \rightarrow \text{P(CF}_3\text{)}_2 + 3 \text{LiCl} PCl3​+3CF3​Li→P(CF3​)2​+3LiCl

Industrial Production Methods

Industrial production of phosphine, bis(trifluoromethyl)- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Phosphine, bis(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers.

Mechanism of Action

The mechanism of action of phosphine, bis(trifluoromethyl)- involves its ability to act as a ligand and form complexes with various metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phosphorus atom, making it a strong Lewis base. This allows it to participate in various catalytic cycles and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phosphine, bis(pentafluorophenyl)-: Similar in structure but with pentafluorophenyl groups instead of trifluoromethyl groups.

    Phosphine, bis(trifluoromethyl)phenyl-: Contains a phenyl group in addition to the trifluoromethyl groups.

Uniqueness

Phosphine, bis(trifluoromethyl)- is unique due to its high reactivity and strong electron-withdrawing properties. The presence of trifluoromethyl groups makes it particularly useful in catalysis and as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

bis(trifluoromethyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF6P/c3-1(4,5)9-2(6,7)8/h9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZYRZUMSWLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)PC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF6P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196686
Record name Phosphine, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-96-8
Record name Phosphine, bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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